4-(2-Butylpyrimidin-5-yl)benzonitrile
Description
4-(2-Butylpyrimidin-5-yl)benzonitrile is a heteroaromatic compound featuring a pyrimidine ring substituted with a butyl group at the 2-position and a benzonitrile moiety at the 5-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., organic electronics) . Its synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura couplings, to link aromatic fragments, followed by functionalization steps like bromination or cyanation .
Properties
CAS No. |
65586-39-2 |
|---|---|
Molecular Formula |
C15H15N3 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
4-(2-butylpyrimidin-5-yl)benzonitrile |
InChI |
InChI=1S/C15H15N3/c1-2-3-4-15-17-10-14(11-18-15)13-7-5-12(9-16)6-8-13/h5-8,10-11H,2-4H2,1H3 |
InChI Key |
PRNPLENCAUAKHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC=C(C=N1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Butylpyrimidin-5-yl)benzonitrile typically involves the reaction of 2-butylpyrimidine with benzonitrile under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the pyrimidine ring is activated by electron-withdrawing groups, facilitating the substitution of a leaving group by the benzonitrile moiety .
Industrial Production Methods
Industrial production of benzonitriles, including 4-(2-Butylpyrimidin-5-yl)benzonitrile, often involves the use of green synthesis methods. For example, the use of ionic liquids as recycling agents has been explored to minimize environmental impact and improve yield . These methods typically involve the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of an ionic liquid, followed by dehydration to form the desired benzonitrile.
Chemical Reactions Analysis
Types of Reactions
4-(2-Butylpyrimidin-5-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-(2-Butylpyrimidin-5-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Butylpyrimidin-5-yl)benzonitrile involves its interaction with molecular targets through various pathways. The nitrile group can form coordination complexes with transition metals, which are soluble in organic solvents and can be used as synthetic intermediates . Additionally, the pyrimidine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity.
Comparison with Similar Compounds
Structural Analogs in Medicinal Chemistry
Compounds such as 4-(4-bromo-1-methyl-1H-imidazol-5-yl)benzonitrile (from ) share the benzonitrile core but differ in heterocyclic substituents. Key comparisons include:
Key Findings :
Benzonitrile Derivatives in OLEDs
highlights 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile derivatives as thermally activated delayed fluorescence (TADF) materials. Comparisons include:
Key Findings :
- The phenoxazine-carbazole derivatives exhibit stronger intramolecular charge transfer (ICT) due to extended conjugation, critical for TADF. The target compound’s simpler structure may limit ICT efficiency .
- The butyl substituent in 4-(2-Butylpyrimidin-5-yl)benzonitrile could enhance solubility in organic solvents compared to bulkier OLED materials, aiding processability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
